N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

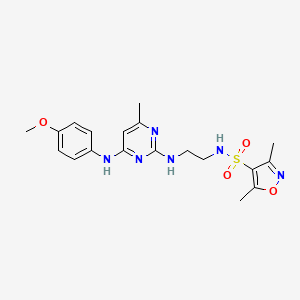

N-(2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic small molecule featuring a pyrimidine core substituted with a 4-methoxyphenylamino group at position 4 and a 6-methyl group. The pyrimidine ring is further linked via an ethylamino bridge to a 3,5-dimethylisoxazole-4-sulfonamide moiety. The sulfonamide group may enhance solubility and binding affinity to biological targets, while the isoxazole ring could influence metabolic stability .

Properties

IUPAC Name |

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O4S/c1-12-11-17(23-15-5-7-16(28-4)8-6-15)24-19(22-12)20-9-10-21-30(26,27)18-13(2)25-29-14(18)3/h5-8,11,21H,9-10H2,1-4H3,(H2,20,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQHCDNVTXFJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=C(ON=C2C)C)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 432.56 g/mol. The compound features a sulfonamide group, which is known for its antibacterial properties, and a pyrimidine ring that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N6O4S |

| Molecular Weight | 432.56 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thus exhibiting antimicrobial properties. Additionally, the isoxazole ring may influence the compound's ability to interact with various biological pathways.

Biological Activity

Recent studies have highlighted the potential of this compound in various biological assays:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. In vitro tests showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these strains.

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. A study evaluated its effect on cancer cell lines such as HCC827 and NCI-H358, revealing IC50 values of 6.26 µM and 6.48 µM respectively, indicating potent growth inhibition .

- Enzyme Inhibition : The compound has been assessed for its ability to inhibit carbonic anhydrases (CAs), which are crucial in regulating physiological pH and fluid balance. It showed nanomolar inhibitory action against specific CA isoforms .

Case Study 1: Antitumor Efficacy

A study examined the effects of this compound on non-small cell lung cancer (NSCLC). The results indicated that the compound significantly inhibited cell proliferation in both 2D and 3D culture formats, suggesting its potential as an effective anticancer agent.

Case Study 2: Antibacterial Properties

In another investigation, the antibacterial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated strong bactericidal activity, with a notable reduction in colony-forming units (CFUs) after treatment with concentrations as low as 16 µg/mL.

Comparison with Similar Compounds

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS: 923216-86-8)

- Structural Differences: Replaces the ethyl-dimethylisoxazole-sulfonamide group with a simpler 4-methoxybenzenesulfonamide linked to a diethylamino-pyrimidine.

- However, the absence of the isoxazole ring could reduce metabolic stability .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structural Differences : Features a pyrazolo[3,4-d]pyrimidin core instead of a pyrimidine, with a chromene substituent and fluorinated aromatic groups.

- Functional Implications : The pyrazolo-pyrimidine scaffold and fluorinated groups may confer stronger π-π stacking interactions with target proteins, as seen in kinase inhibitors. The chromene moiety could introduce fluorescence properties, useful in imaging studies .

Pyrimidine Derivatives with Substituted Arylaminomethyl Groups

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structural Differences: Shares the 6-methylpyrimidine core and 4-methoxyphenylamino group but lacks the sulfonamide-isoxazole chain. Instead, it has a phenyl group at position 2 and a fluorophenylamino substituent.

- Functional Implications: Antimicrobial Activity: Demonstrated antibacterial and antifungal properties, attributed to the 4-methoxyphenylaminomethyl group’s ability to disrupt microbial cell membranes . Crystal Packing: Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, a feature absent in the target compound due to its sulfonamide-isoxazole chain. This difference may influence solubility and crystallinity .

Pharmacokinetic and Binding Properties

Solubility and Metabolic Stability

- The target compound’s sulfonamide group likely improves aqueous solubility compared to non-sulfonamide analogues like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine .

- The 3,5-dimethylisoxazole moiety may reduce CYP450-mediated metabolism, enhancing plasma half-life relative to compounds with simpler alkyl chains .

Binding Affinity Predictions

- AutoDock Vina simulations suggest that pyrimidine-sulfonamide hybrids exhibit strong binding to ATP-binding pockets in kinases (e.g., EGFR, VEGFR).

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide?

- Answer : Synthesis involves multi-step reactions, including:

- Step 1 : Formation of the pyrimidine core via nucleophilic substitution (e.g., coupling 4-methoxyaniline with 6-methylpyrimidin-2-amine derivatives under controlled pH and temperature) .

- Step 2 : Sulfonamide linkage formation using 3,5-dimethylisoxazole-4-sulfonyl chloride, requiring anhydrous conditions to avoid hydrolysis .

- Key Challenges :

- Purity : Intermediate purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) is critical to avoid side products .

- Yield Optimization : Reaction time and solvent choice (e.g., DMF vs. DMSO) significantly impact yield. For example, DMF increases solubility but may promote decomposition at elevated temperatures .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Answer : A combination of techniques is essential:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrimidine and isoxazole moieties. For example, the methoxy group at 4-position shows a singlet at δ ~3.8 ppm .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects trace impurities .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Answer :

- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. For pyrimidine-based compounds, focus on hydrogen bonding with catalytic lysine residues .

- QSAR Modeling : Correlate structural features (e.g., sulfonamide substituents) with activity data to prioritize synthetic targets. Example: Electron-withdrawing groups on the isoxazole ring may enhance kinase inhibition .

- Validation : Compare computational predictions with experimental IC values from enzymatic assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .

- Cellular Context : Differences in cell lines (e.g., HeLa vs. HEK293) affect compound uptake and metabolism. Validate activity in ≥3 cell models .

- Data Normalization : Use internal controls (e.g., β-actin for Western blots) and report data as mean ± SEM from triplicate experiments .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Answer :

- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve membrane permeability, followed by enzymatic cleavage in vivo .

- Pharmacokinetics : Monitor plasma half-life via LC-MS/MS in rodent models; adjust dosing intervals based on clearance rates .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas use) in detail to ensure reproducibility .

- Data Transparency : Share raw spectral data (NMR, MS) in supplementary materials for peer validation .

- Ethical Reporting : Disclose all negative results (e.g., failed derivatization attempts) to guide future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.